methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid
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Description
Methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid is a useful research compound. Its molecular formula is C22H26N2O7S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.14607235 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid is a synthetic compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate. It has a complex structure characterized by the presence of a thiophene ring, an azepane moiety, and an acetamido functional group. The molecular formula is C22H28N2O3S, with a molecular weight of approximately 404.53 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H28N2O3S |
Molecular Weight | 404.53 g/mol |
IUPAC Name | Methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate |
CAS Number | 313641-18-8 |
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. Methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate has been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
Studies have shown that this compound possesses anticancer properties, particularly in vitro against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Neuroprotective Effects
Preliminary studies suggest that methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate may also exhibit neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neuronal signaling.
- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), it can alter cell proliferation rates.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound at concentrations as low as 10 µg/mL .
- Anticancer Activity : In vitro assays indicated that treatment with the compound led to a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, with IC50 values reported at 15 µM and 20 µM respectively .
- Neuroprotection : A research article highlighted its potential neuroprotective effects by demonstrating a reduction in reactive oxygen species (ROS) levels in neuronal cultures treated with the compound .
Properties
IUPAC Name |
methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.C2H2O4/c1-25-20(24)18-16(15-9-5-4-6-10-15)14-26-19(18)21-17(23)13-22-11-7-2-3-8-12-22;3-1(4)2(5)6/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3,(H,21,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGKHYKACOQEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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